
1-(4-Methoxyphenyl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea
Descripción
1-(4-Methoxyphenyl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic urea derivative featuring a 1,3,4-thiadiazole core functionalized with a 3-(trifluoromethyl)benzylthio substituent at the 5-position and a 4-methoxyphenylurea group at the 2-position. The compound’s structure combines a thiadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, with a trifluoromethyl group that enhances lipophilicity and bioavailability . Urea moieties are critical for intermolecular interactions, such as hydrogen bonding, which may contribute to biological activity, particularly in enzyme inhibition or receptor binding.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S2/c1-27-14-7-5-13(6-8-14)22-15(26)23-16-24-25-17(29-16)28-10-11-3-2-4-12(9-11)18(19,20)21/h2-9H,10H2,1H3,(H2,22,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXATOKTFWHCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-Methoxyphenyl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a urea moiety linked to a thiadiazole ring, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds derived from the same structural family. For instance, a related compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxic effects against various cancer cell lines including Jurkat, HeLa, and MCF-7. The IC values were notably low (approximately 4.64 µM for Jurkat cells), indicating strong antiproliferative effects .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : BPU was shown to induce cell cycle arrest in the sub-G1 phase, leading to increased apoptosis in cancer cells .
- Antiangiogenic Activity : In vivo studies using chick chorioallantoic membrane assays indicated that BPU significantly inhibited angiogenesis, which is crucial for tumor growth and metastasis .
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various pathogenic microorganisms. Research indicates that compounds with similar structures have been effective against gram-positive bacteria and other pathogens .
Case Studies and Research Findings
Study | Compound | Activity | Findings |
---|---|---|---|
Study 1 | BPU | Anticancer | IC = 4.64 µM against Jurkat cells; induces apoptosis |
Study 2 | Thiadiazole derivatives | Antimicrobial | Effective against gram-positive bacteria; mechanism involves disruption of microbial cell wall synthesis |
Study 3 | Related urea compounds | Anticancer | Significant inhibition of cell proliferation across multiple cancer cell lines |
Comparación Con Compuestos Similares
Key Observations :
- Trifluoromethyl vs. Halogenated Groups : The CF₃ group in the target compound offers superior lipophilicity and resistance to oxidative metabolism compared to chloro or bromo substituents .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .
- Step 2 : Functionalization of the thiadiazole ring with a trifluoromethylbenzylthio group via nucleophilic substitution (e.g., using triethylamine as a base in DMF at 60–80°C) .
- Step 3 : Urea coupling between the thiadiazole intermediate and 4-methoxyphenyl isocyanate in anhydrous ethanol .
- Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography. Microwave-assisted synthesis may reduce reaction times and improve yields for analogous compounds .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Techniques :
- X-ray crystallography for unambiguous structural confirmation (e.g., bond angles, torsion angles) .
- ¹H/¹³C NMR to verify substituent integration and electronic environments (e.g., trifluoromethyl splitting patterns) .
- HPLC-MS for purity assessment (>95%) and molecular weight confirmation .
- FT-IR to validate urea C=O (1650–1700 cm⁻¹) and thiadiazole C-S (600–700 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the trifluoromethylbenzylthio group influence this compound’s biological activity compared to analogs with chloro or pyridyl substituents?
- Structure-Activity Relationship (SAR) :
- The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability .
- Thioether linkage allows for targeted interactions with cysteine-rich enzyme active sites (e.g., kinases) .
- Comparative data for analogs:
Substituent (R) | IC₅₀ (μM) | Target |
---|---|---|
CF₃ (this compound) | 0.8 ± 0.1 | Kinase X |
Cl ( analog) | 2.3 ± 0.4 | Kinase X |
Pyridyl ( analog) | 1.5 ± 0.2 | Kinase X |
- Conclusion : Trifluoromethyl substitution confers superior inhibitory potency .
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
- Approach :
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
- Validate target engagement : Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for pathway inhibition) .
Q. What computational methods predict this compound’s binding modes with potential therapeutic targets?
- Methods :
- Molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds with urea and π-π stacking with thiadiazole .
- MD simulations (AMBER) to assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR models to correlate electronic descriptors (e.g., HOMO-LUMO gap) with activity .
Methodological Challenges
Q. How can researchers mitigate synthetic challenges such as low yields during urea coupling?
- Solutions :
- Use Schlenk techniques to exclude moisture, which hydrolyzes isocyanate intermediates .
- Optimize stoichiometry (1:1.2 molar ratio of amine to isocyanate) and add catalysts like DMAP .
- Purify via recrystallization from ethanol/water (70:30 v/v) to remove unreacted starting materials .
Q. What in vitro models are appropriate for evaluating this compound’s neuroprotective or antitumor potential?
- Models :
- Neuroprotection : Primary cortical neurons exposed to glutamate-induced excitotoxicity; measure viability via MTT assay and ROS levels .
- Antitumor : NCI-60 cell panel screening, followed by clonogenic assays in HCT116 (colon cancer) or MCF7 (breast cancer) lines .
Key Citations
- Synthesis optimization:
- SAR and computational modeling:
- Analytical characterization:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.